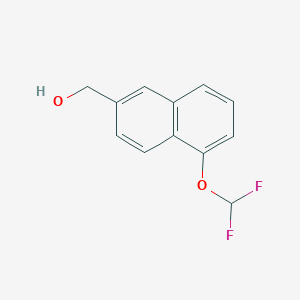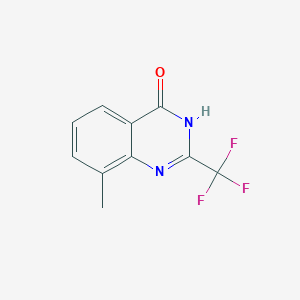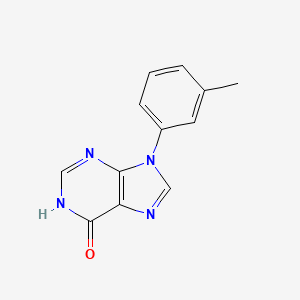
(Trimethoxysilyl)methyl butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Trimethoxysilyl)methyl butyrate is an organosilicon compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique combination of silicon and ester functionalities, which makes it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
(Trimethoxysilyl)methyl butyrate can be synthesized through the esterification reaction of butyric acid with (trimethoxysilyl)methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of (Trimethoxysilyl)methyl butyrate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as amberlyst-15, can enhance the reaction rate and yield . The process may also include steps for purification, such as distillation, to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(Trimethoxysilyl)methyl butyrate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Condensation: The compound can participate in condensation reactions with other silanes, forming siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Condensation: Other silanes and a catalyst like hydrochloric acid.
Major Products Formed
Hydrolysis: Butyric acid and (trimethoxysilyl)methanol.
Transesterification: New esters and alcohols.
Condensation: Siloxane polymers.
科学研究应用
(Trimethoxysilyl)methyl butyrate has a wide range of applications in scientific research:
作用机制
The mechanism of action of (Trimethoxysilyl)methyl butyrate involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, the compound forms silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for its applications in forming crosslinked networks in polymers and coatings . The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.
相似化合物的比较
Similar Compounds
Methyl butyrate: An ester with a similar structure but lacks the silicon functionality.
(Trimethoxysilyl)propyl methacrylate: Another organosilicon compound with a methacrylate group instead of a butyrate group.
Uniqueness
(Trimethoxysilyl)methyl butyrate is unique due to its combination of ester and silane functionalities, which allows it to participate in both organic and inorganic reactions. This dual functionality makes it versatile for applications in various fields, including materials science and biotechnology .
属性
CAS 编号 |
679842-06-9 |
|---|---|
分子式 |
C8H18O5Si |
分子量 |
222.31 g/mol |
IUPAC 名称 |
trimethoxysilylmethyl butanoate |
InChI |
InChI=1S/C8H18O5Si/c1-5-6-8(9)13-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 |
InChI 键 |
UUUHCUUFEZUVLT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)OC[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole](/img/structure/B11880708.png)
![5-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11880721.png)

![5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-](/img/structure/B11880729.png)







![8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11880768.png)

